molecular formula C16H13IN2O2 B14811007 2-Iodo-benzoic acid N'-(3-phenyl-acryloyl)-hydrazide

2-Iodo-benzoic acid N'-(3-phenyl-acryloyl)-hydrazide

Cat. No.: B14811007
M. Wt: 392.19 g/mol
InChI Key: KLQOIDYWYYRKLK-ZHACJKMWSA-N
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Description

N’-Cinnamoyl-2-iodobenzohydrazide is an organic compound with the molecular formula C16H13IN2O2 It is characterized by the presence of a cinnamoyl group attached to a 2-iodobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cinnamoyl-2-iodobenzohydrazide typically involves the reaction of 2-iodobenzoic acid hydrazide with cinnamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for N’-cinnamoyl-2-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-Cinnamoyl-2-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the cinnamoyl and benzohydrazide moieties.

    Reduction: Reduced forms of the cinnamoyl and benzohydrazide moieties.

    Substitution: Compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

N’-Cinnamoyl-2-iodobenzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-cinnamoyl-2-iodobenzohydrazide involves its interaction with specific molecular targets. The cinnamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N’-Cinnamoyl-2-bromobenzohydrazide
  • N’-Cinnamoyl-2-chlorobenzohydrazide
  • N’-Cinnamoyl-2-fluorobenzohydrazide

Uniqueness

N’-Cinnamoyl-2-iodobenzohydrazide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can lead to different interaction profiles with biological targets and reagents.

Properties

Molecular Formula

C16H13IN2O2

Molecular Weight

392.19 g/mol

IUPAC Name

2-iodo-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide

InChI

InChI=1S/C16H13IN2O2/c17-14-9-5-4-8-13(14)16(21)19-18-15(20)11-10-12-6-2-1-3-7-12/h1-11H,(H,18,20)(H,19,21)/b11-10+

InChI Key

KLQOIDYWYYRKLK-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2=CC=CC=C2I

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=CC=CC=C2I

Origin of Product

United States

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